molecular formula C8H10N2O2 B3342244 2,3,5-Trimethyl-4-nitropyridine CAS No. 142885-88-9

2,3,5-Trimethyl-4-nitropyridine

Cat. No. B3342244
CAS RN: 142885-88-9
M. Wt: 166.18 g/mol
InChI Key: TVWVJGMOIPHMAV-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-nitropyridine is a pharmaceutical-grade compound with a yellow crystal format . It is primarily used as an essential intermediate for synthesizing chemicals in the pharmaceutical industry . It is also an impurity of Omeprazole, which covalently binds to the proton pump and inhibits gastric secretion .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion is then reacted with SO2/HSO in water to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O3 . It is a mono-constituent substance of inorganic origin .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It has a molecular weight of 182.18 g/mol . It appears as a white to orange to green powder or crystal .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 2,3,5-Trimethyl-4-nitropyridine serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which has applications in organic synthesis and pharmaceuticals (Xu Bao-cai, 2004).

  • Conformational and Vibrational Studies : The conformational stability and vibrational spectral studies of derivatives of this compound have been investigated. These studies are crucial in understanding the molecular stability and bond strength, which are important in material science and chemistry (Balachandran, Lakshmi, & Janaki, 2012).

Safety and Hazards

2,3,5-Trimethyl-4-nitropyridine can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name

2,3,5-trimethyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-7(3)6(2)8(5)10(11)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWVJGMOIPHMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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